molecular formula C12H11NO3 B15239444 Methyl 8-methoxyquinoline-6-carboxylate

Methyl 8-methoxyquinoline-6-carboxylate

Cat. No.: B15239444
M. Wt: 217.22 g/mol
InChI Key: DDHHGLBWPAHODR-UHFFFAOYSA-N
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Description

Methyl 8-methoxyquinoline-6-carboxylate is a quinoline derivative characterized by a methoxy group at position 8 and a methyl ester at position 6 of the quinoline ring. The methoxy substituent likely enhances electron-donating effects, influencing solubility and stability, while the ester group enables further functionalization .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-10-7-9(12(14)16-2)6-8-4-3-5-13-11(8)10/h3-7H,1-2H3

InChI Key

DDHHGLBWPAHODR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methoxyquinoline-6-carboxylate typically involves the cyclization of o-aminobenzyl alcohols with ketones via acceptorless dehydrogenative cyclization. This method utilizes a water-soluble catalyst, such as [Cp*Ir(6,6’-(OH)2bpy)(H2O)][OTf]2, to facilitate the reaction . Another method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid (Ag3PW12O40), forming ethyl 2-methyl-4-phenyl-3-quinoline carboxylate .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. These methods use eco-friendly and safe reusable catalysts to produce quinoline derivatives in a more sustainable manner .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds, depending on the reagents and conditions used.

Scientific Research Applications

Methyl 8-methoxyquinoline-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives often interact with enzymes and receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 8-methoxyquinoline-6-carboxylate with structurally related quinoline derivatives, emphasizing substituent variations, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
This compound 8-OCH₃, 6-COOCH₃ C₁₂H₁₁NO₃ ~217.22* Not explicitly provided Reference compound; methoxy group enhances electron donation.
Methyl quinoline-6-carboxylate 6-COOCH₃ C₁₁H₉NO₂ 199.20 38896-30-9 Lacks 8-methoxy group; simpler structure with reduced steric hindrance .
Methyl 8-aminoquinoline-6-carboxylate 8-NH₂, 6-COOCH₃ C₁₁H₁₀N₂O₂ 202.21 1303890-27-8 Amino group at position 8 increases polarity and potential for hydrogen bonding .
8-Methoxy-3-methylquinoline-6-carboxylic acid 8-OCH₃, 3-CH₃, 6-COOH C₁₂H₁₁NO₃ 217.22 2639203-83-9 Carboxylic acid group at position 6 increases acidity; not an ester .
Methyl 6-fluoroisoquinoline-8-carboxylate Isoquinoline core, 6-F, 8-COOCH₃ C₁₁H₈FNO₂ 205.18 1909319-57-8 Fluorine substituent enhances electronegativity; isoquinoline core alters ring geometry .

*Molecular weight inferred from analog 8-Methoxy-3-methylquinoline-6-carboxylic acid ().

Research Findings and Functional Insights

Substituent Effects on Reactivity and Bioactivity

  • Methoxy vs. In contrast, the 8-amino group in Methyl 8-aminoquinoline-6-carboxylate introduces nucleophilic sites for cross-coupling reactions .
  • Ester vs. Carboxylic Acid: The methyl ester in the target compound facilitates solubility in organic solvents, whereas the carboxylic acid in 8-Methoxy-3-methylquinoline-6-carboxylic acid (CAS 2639203-83-9) may limit its use in non-polar environments but enable salt formation .

Biological Activity

Methyl 8-methoxyquinoline-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 8-position and a carboxylate group at the 6-position. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested on various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa10
MCF-712
A54915

The compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer therapeutic agent. Mechanistic studies revealed that it may induce apoptosis through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Molecular docking studies have suggested that it binds effectively to various enzymes involved in metabolic pathways, potentially inhibiting their activity. For example, it has been shown to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms.

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in Chemistry & Biology evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The compound exhibited superior activity compared to standard antibiotics, making it a candidate for further development in treating infections caused by resistant bacteria .
  • Anticancer Research : In another study focused on breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis. The study highlighted its potential as a novel treatment option for breast cancer patients .

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